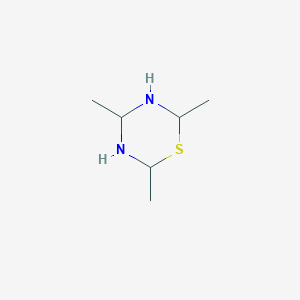
Einsteinium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Einsteinium chloride is a chemical compound consisting of the element einsteinium and chlorine. Einsteinium is a synthetic element with the symbol Es and atomic number 99. It is part of the actinide series and was discovered in the debris of the first hydrogen bomb explosion in 1952. This compound, specifically einsteinium(III) chloride (EsCl₃), is one of the few compounds of einsteinium that has been studied in detail due to the element’s scarcity and high radioactivity .
Méthodes De Préparation
Einsteinium chloride is typically prepared by reacting einsteinium metal with dry hydrogen chloride gas. The reaction is carried out at a temperature of about 500°C for 20 minutes, and the compound crystallizes upon cooling at around 425°C . The reaction can be represented as follows: [ 2 \text{Es} + 6 \text{HCl} \rightarrow 2 \text{EsCl}_3 + 3 \text{H}_2 ]
There are no large-scale industrial production methods for this compound due to the limited availability of einsteinium and its radioactive nature. The compound is generally synthesized in small quantities for research purposes .
Analyse Des Réactions Chimiques
Einsteinium chloride undergoes various chemical reactions, including reduction and substitution reactions. For example, it can be reduced by hydrogen gas to form einsteinium(II) chloride (EsCl₂): [ 2 \text{EsCl}_3 + \text{H}_2 \rightarrow 2 \text{EsCl}_2 + 2 \text{HCl} ]
This compound can also react with other halogens to form different halides, such as einsteinium(III) fluoride (EsF₃) and einsteinium(III) bromide (EsBr₃). These reactions typically occur under exothermic conditions and are facilitated by the high reactivity of einsteinium .
Applications De Recherche Scientifique
Einsteinium chloride is primarily used in scientific research due to its radioactive properties and ability to form compounds with various oxidation states. Some of its applications include:
Mécanisme D'action
The mechanism of action of einsteinium chloride is primarily related to its radioactive decay. Einsteinium atoms in the compound undergo alpha decay, releasing alpha particles and transforming into other elements. This process can cause ionization and radiation damage to surrounding materials. The molecular targets and pathways involved in these reactions are primarily related to the interactions of alpha particles with atomic nuclei .
Comparaison Avec Des Composés Similaires
Einsteinium chloride shares similarities with other actinide halides, such as californium chloride (CfCl₃) and fermium chloride (FmCl₃). These compounds also exhibit high reactivity and form similar crystal structures. this compound is unique due to the specific properties of einsteinium, including its higher atomic number and distinct radioactive decay characteristics .
Similar Compounds
- Californium chloride (CfCl₃)
- Fermium chloride (FmCl₃)
- Berkelium chloride (BkCl₃)
This compound stands out due to its rarity and the challenges associated with its synthesis and handling. Its study provides valuable insights into the chemistry of heavy elements and the behavior of radioactive compounds .
Propriétés
Numéro CAS |
55484-87-2 |
|---|---|
Formule moléculaire |
Cl3Es-3 |
Poids moléculaire |
359.44 g/mol |
Nom IUPAC |
einsteinium-253;trichloride |
InChI |
InChI=1S/3ClH.Es/h3*1H;/p-3/i;;;1+1 |
Clé InChI |
ASHRRCFXACUBFK-SGNQUONSSA-K |
SMILES isomérique |
[Cl-].[Cl-].[Cl-].[253Es] |
SMILES canonique |
[Cl-].[Cl-].[Cl-].[Es] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-Benzyl-N-methyl-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decane-3-carboxamide](/img/structure/B14633066.png)







![1-Methyl-4-(propan-2-yl)-2,4-dihydro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B14633135.png)



![5-Diazonio-2-[2-(4-diazonio-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B14633157.png)

